

Spectroscopic Analysis of Pigment Violet 2: A Technical Guide

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Compound of Interest		
Compound Name:	Pigment Violet 2	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the spectroscopic analysis of **Pigment Violet 2** (C.I. 45175:1). It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical characterization of this organic pigment. This document details the fundamental chemical properties of **Pigment Violet 2**, a member of the xanthene dye family, and explores its spectroscopic signatures across various analytical techniques, including UV-Visible, Fourier-Transform Infrared (FTIR), and Raman spectroscopy. Due to the limited availability of direct and comprehensive spectroscopic data for **Pigment Violet 2** in public literature, this guide also incorporates data from its core chromophore, Rhodamine B, to provide a more complete analytical profile. Detailed experimental protocols for these techniques are provided, and key data are summarized in tabular form for ease of comparison. Additionally, this guide utilizes visualizations to illustrate the molecular structure and a general workflow for pigment analysis.

Introduction to Pigment Violet 2

Pigment Violet 2 (PV2) is a synthetic organic pigment belonging to the triarylmethane class, specifically a xanthene dye. Its Colour Index designation is C.I. 45175:1, and its CAS number is 1326-04-1. Structurally, it is a salt of a rhodamine dye, often precipitated with phosphotungstomolybdic acid.[1][2] PV2 is known for its brilliant reddish-violet hue and is utilized in various applications, including printing inks and coatings.[3][4] The core structure



responsible for its color is the rhodamine cation, a highly conjugated system that strongly absorbs visible light.

Molecular Structure and Properties

The fundamental chromophore of **Pigment Violet 2** is based on the xanthene skeleton. The extended π -system across the fused rings and the presence of auxochromic groups (diethylamino groups) are responsible for its intense color.

Figure 1: Molecular Structure of the Rhodamine B Cation.

Spectroscopic Analysis

The spectroscopic analysis of **Pigment Violet 2** is crucial for its identification, quality control, and the study of its stability and degradation. The following sections detail the expected spectroscopic behavior and provide generalized experimental protocols.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the pigment's chromophore and is directly related to its perceived color. For xanthene dyes like Rhodamine B, the absorption spectrum in the visible range is characterized by a strong, broad absorption band.

Experimental Protocol: UV-Visible Spectroscopy

A solution or a dispersion of **Pigment Violet 2** is prepared in a suitable solvent (e.g., ethanol or chloroform). The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of 300 to 800 nm. A solvent blank is used as a reference. The wavelength of maximum absorbance (λmax) is a key characteristic.

Spectroscopic Technique	Parameter	Typical Value (for Rhodamine B)	Reference
UV-Visible Spectroscopy	λтах	~556 nm	[5]



Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the pigment's molecular structure. The spectrum provides a unique fingerprint based on the vibrational modes of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A small amount of the powdered **Pigment Violet 2** is placed on the diamond crystal of an ATR accessory. The spectrum is recorded over the mid-infrared range (typically 4000 to 400 cm⁻¹). An air background spectrum is collected prior to sample analysis. Multiple scans are averaged to improve the signal-to-noise ratio.[6]

Spectroscopic Technique	Key Vibrational Bands (cm⁻¹)	Assignment	Reference
FTIR Spectroscopy	~3400	N-H stretching (if secondary amine)	General
~2970, ~2870	C-H stretching (alkyl groups)	General	
~1645	C=C stretching (aromatic rings)	General	_
~1590	C=O stretching (lactone form)	General	
~1340, ~1180	C-N stretching (aromatic amine)	General	_
~1130	C-O-C stretching (xanthene core)	General	_

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, with strong signals often observed for non-polar bonds and symmetric vibrations. It is particularly useful for identifying the core skeletal structures of pigments.



Experimental Protocol: Micro-Raman Spectroscopy

A small amount of the pigment is placed on a microscope slide and brought into focus under the objective of a Raman microscope. The spectrum is acquired using a specific laser excitation wavelength (e.g., 532 nm or 785 nm). The laser power and acquisition time are optimized to obtain a good quality spectrum while avoiding sample degradation.[4][7]

Spectroscopic Technique	Key Raman Shifts (cm ⁻¹)	Assignment	Reference
Raman Spectroscopy	~1650	Aromatic C=C stretching	[8]
~1530	Aromatic C=C stretching	[8]	
~1360	Aromatic C-H in-plane bending	[8]	-
~1280	C-O-C stretching (xanthene)	[8]	-
~620	Ring deformation modes	[8]	-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the pigment's core organic cation. This is invaluable for confirming the molecular structure and identifying related substances or degradation products.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A dilute solution of the pigment is introduced into the ESI source of a mass spectrometer. The positive ion mode is typically used to detect the cationic rhodamine species. For fragmentation studies (MS/MS), the parent ion is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[9][10]



Spectroscopic Technique	Key m/z Values	Assignment	Reference
Mass Spectrometry (ESI-MS)	443.23	[M]+ of Rhodamine B cation	[9][10]
415.20	Loss of C ₂ H ₄	[9][10]	
399.17	Loss of CO ₂	[9][10]	-
371.17	Loss of C ₂ H ₄ from m/z 399	[9][10]	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within the molecule. For complex molecules like **Pigment Violet 2**, NMR can be challenging due to solubility issues and potential for aggregation. However, studies on related xanthene dyes provide insight into the expected chemical shifts.[11][12]

Experimental Protocol: ¹H NMR Spectroscopy

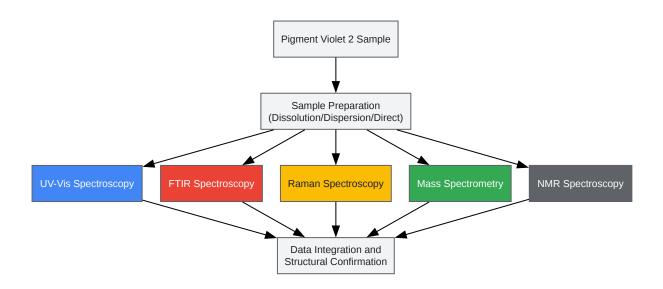
The pigment is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum is acquired on a high-field NMR spectrometer. The chemical shifts, signal integrations, and coupling patterns are analyzed to elucidate the proton environments in the structure.

Spectroscopic Technique	Proton Type	Typical Chemical Shift (ppm)	Reference
¹ H NMR Spectroscopy	Aromatic protons	6.0 - 8.0	[11][12]
Methylene protons (- CH ₂ -)	~3.4	[12]	
Methyl protons (-CH₃)	~1.2	[12]	_

Experimental and Analytical Workflow



The characterization of **Pigment Violet 2** typically follows a multi-technique approach to build a comprehensive analytical profile.



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Figure 2: General workflow for the spectroscopic analysis of Pigment Violet 2.

Conclusion

The spectroscopic analysis of **Pigment Violet 2** relies on a combination of techniques to fully characterize its structure and properties. While direct, comprehensive data for this specific pigment is not always readily available, a thorough understanding can be achieved by leveraging data from its core rhodamine structure. UV-Vis spectroscopy confirms its color properties, FTIR and Raman spectroscopy provide detailed information on its functional groups and molecular framework, and mass spectrometry confirms its molecular weight and fragmentation. NMR can further elucidate the detailed molecular structure, though it may be limited by solubility. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with **Pigment Violet 2**.



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